molecular formula C7H13BF3K B562970 Potassium trans-2-methylcyclohexyltrifluoroborate CAS No. 1041642-14-1

Potassium trans-2-methylcyclohexyltrifluoroborate

Cat. No. B562970
M. Wt: 204.085
InChI Key: RAVXMQPYEBSTJX-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trans-2-methylcyclohexyltrifluoroborate is a chemical compound with the CAS Number: 1041642-14-1 . It has a molecular weight of 204.08 and its IUPAC name is potassium trifluoro (2-methylcyclohexyl)borate . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for Potassium trans-2-methylcyclohexyltrifluoroborate is 1S/C7H13BF3.K/c1-6-4-2-3-5-7 (6)8 (9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Potassium trans-2-methylcyclohexyltrifluoroborate has a molecular weight of 204.08 . It is stored at room temperature .

Scientific Research Applications

Cross-Coupling Reactions

Potassium trans-2-methylcyclohexyltrifluoroborate is utilized in cross-coupling reactions, which are a cornerstone in organic synthesis. For instance, it has been employed in Suzuki-Miyaura cross-coupling reactions to efficiently link heterocyclic building blocks to preexisting organic substructures. This method is highlighted for its ability to produce cross-coupled products in good to excellent yields, demonstrating its efficacy in constructing complex molecular architectures (Molander, Canturk, & Kennedy, 2009).

Organic Synthesis

In organic synthesis, potassium heteroaryltrifluoroborates have shown significant versatility. They have been used in first cross-coupling reactions with organic chlorides in aqueous media, catalyzed by oxime-derived palladacycles. This phosphine-free method underlines the compound's role in promoting sustainable chemistry practices by avoiding toxic phosphine ligands and leveraging water as a reaction medium (Alacid & Nájera, 2008).

Catalysis

Potassium trans-2-methylcyclohexyltrifluoroborate and its derivatives serve as critical agents in catalytic processes, such as the palladium-catalyzed Suzuki-Miyaura reactions. These reactions include the cross-coupling of aryl- and heteroaryltrifluoroborates with aryl and activated heteroaryl bromides under conditions that do not require ligands, thereby simplifying the reaction setup and reducing costs (Molander & Biolatto, 2003).

Agricultural Research

While the direct applications of potassium trans-2-methylcyclohexyltrifluoroborate in agriculture are not explicitly documented, research on potassium in agriculture underscores the essential role of potassium compounds in enhancing crop nutrition and yield. Potassium's involvement in various plant physiological processes and its impact on improving crop resistance to stress factors like diseases, pests, and environmental stresses highlight the broader importance of potassium-related research in agriculture (Römheld & Kirkby, 2010).

Environmental and Green Chemistry

Potassium heteroaryltrifluoroborates have been instrumental in advancing green chemistry principles. Their stability and reactivity facilitate reactions in aqueous media, reducing the need for organic solvents and promoting environmentally friendly reaction conditions. This aligns with the broader goals of minimizing waste and hazardous reagents in chemical synthesis (Molander, Katona, & Machrouhi, 2002).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Potassium trans-2-methylcyclohexyltrifluoroborate .

properties

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVXMQPYEBSTJX-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCC1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678459
Record name Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trans-2-methylcyclohexyltrifluoroborate

CAS RN

1041642-14-1
Record name Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.